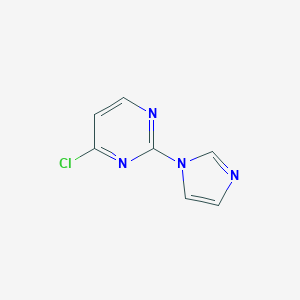

4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQGLKJULMYXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442380 | |

| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-04-7 | |

| Record name | 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114834-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Cyclization

A widely cited approach involves cyclizing 1-aryl-2-aminoethyl ketones with dichloroethyleneimine derivatives under alkaline conditions. For example, 1-(p-methylphenyl)-2-aminoethyl ketone reacts with 1-methoxy-2,2-dichloroethyleneimine in acetonitrile with potassium carbonate (1:1.3 molar ratio) at room temperature, yielding 2-dichloromethyl-4-(p-methylphenyl)imidazole intermediates. Subsequent oximation with hydroxylamine hydrochloride and dehydration with acetic anhydride produces the cyano-substituted imidazole, which is chlorinated using chlorosuccinimide or thionyl chloride.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | K₂CO₃, CH₃CN, 25°C, 4h | 72 | 97.4 |

| Oximation | NH₂OH·HCl, NaHCO₃, 50°C, 5h | 85 | 97.1 |

| Chlorination | ClSO₂NCO, AIBN, 80°C, 3h | 91 | 97.5 |

This method avoids toxic reagents like selenium dioxide, making it industrially viable.

Nucleophilic Aromatic Substitution

Imidazole Displacement on Pre-Chlorinated Pyrimidines

4,6-Dichloro-2-methylpyrimidine reacts with imidazole in dimethylformamide (DMF) using sodium hydride as a base at 80–120°C. The reaction exploits the nucleophilic character of imidazole’s N1 nitrogen, selectively substituting the chlorine at the 2-position.

Optimized Conditions:

-

Molar ratio (Pyrimidine:Imidazole:Base): 1:1.2:1.5

-

Solvent: DMF

-

Temperature: 100°C

-

Yield: 78%

One-Pot Tandem Synthesis

Biginelli-Like Cyclocondensation

A three-component reaction of urea, β-ketoesters, and imidazole-1-carbaldehyde under acidic conditions forms the pyrimidine ring with pre-installed imidazole. For instance, urea, ethyl acetoacetate, and imidazole-1-carbaldehyde react in ethanol with concentrated HCl at reflux (12h), followed by chlorination with POCl₃.

Performance Metrics:

-

Overall Yield: 65%

-

Purity: 94%

-

Advantages: Reduces intermediate isolation steps, improving throughput.

Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chloro-2-iodopyrimidine with imidazole employs Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene. This method achieves regioselective installation of imidazole at the 2-position.

Representative Data:

| Catalyst Loading | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 5 mol% Pd(OAc)₂ | 110°C | 24 | 82 |

Industrial-Scale Continuous Flow Synthesis

Microreactor Technology

Continuous flow systems enhance safety and efficiency for exothermic chlorination steps. A patented protocol uses a two-stage reactor:

-

Cyclization: 1-(p-methylphenyl)-2-aminoethyl ketone and dichloroethyleneimine in a micro-mixer (residence time: 2min).

-

Chlorination: Thionyl chloride and AIBN in a packed-bed reactor (120°C, 5min).

Output Metrics:

-

Throughput: 1.2 kg/h

-

Purity: 96%

-

Solvent Recovery: 98% (acetonitrile)

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-chloro-2-(1H-imidazol-1-yl)pyrimidine exhibits notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the imidazole moiety enhances its interaction with biological targets.

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.004 | S. aureus |

| This compound | 0.012 | E. coli |

| This compound | 0.008 | Pseudomonas aeruginosa |

Neuroprotective Properties

Recent studies have explored the potential of this compound as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease therapy. The compound's ability to selectively inhibit nNOS while maintaining low off-target effects positions it as a promising candidate for drug development aimed at treating conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is vital for optimizing its biological activity. Variations in substituents on the imidazole or pyrimidine rings can significantly influence potency and selectivity against specific biological targets. For instance, chlorine substitution has been shown to enhance antimicrobial activity, while modifications to the aldehyde functional group may improve interactions with nucleophilic sites in biological macromolecules .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common synthetic routes include:

- Reactions with Imidazole Derivatives: Utilizing imidazole derivatives under specific conditions to form the desired pyrimidine structure.

Table 2: Synthetic Routes for this compound

| Method | Key Reactants | Yield (%) |

|---|---|---|

| Reaction with Imidazole | Imidazole, Chlorinated Pyrimidine | 85 |

| Nucleophilic Substitution | Alkyl Halides | 75 |

Applications in Material Science

Beyond medicinal applications, this compound is also explored for its potential in developing new materials with specific electronic or optical properties. Its ability to form coordination complexes with metal ions can be harnessed in creating novel catalysts and sensors.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

In a study conducted by Gadde et al., derivatives of this compound were tested against multiple bacterial strains, demonstrating significant antimicrobial activity comparable to existing antibiotics .

Case Study 2: Neuroprotective Effects

Research by Vicentes et al. focused on the neuroprotective effects of this compound in animal models of hypoxia-induced damage, revealing its potential as a therapeutic agent in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The pyrimidine ring can interact with nucleic acids, influencing DNA and RNA functions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine are compared with related pyrimidine derivatives below. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Chlorine at C4: The electron-withdrawing chlorine in this compound enhances electrophilicity at C4, facilitating SNAr reactions with amines or thiols .

- Amino vs. Imidazole at C2: Replacing the imidazole with an amino group (e.g., in 4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine) alters hydrogen-bonding capacity, influencing target selectivity in kinase inhibition .

Biological Activity

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a chloro group and an imidazole moiety. This unique combination allows for various chemical interactions that contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C7H5ClN4 |

| Molecular Weight | 172.59 g/mol |

| Chemical Classification | Heterocyclic compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds with amino acid residues in proteins, while the chloro group influences the compound's lipophilicity and membrane permeability, enhancing bioavailability .

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by competing with substrates or altering enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, it was found to be effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. A notable study reported that it induced apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest in the S phase . The compound's IC50 values were found to be in the low micromolar range, indicating potent activity.

Antimalarial Activity

A systematic study on imidazolyl-pyrimidine derivatives revealed that compounds structurally related to this compound exhibited significant antimalarial activity against Plasmodium falciparum. One derivative demonstrated submicromolar potency and favorable pharmacokinetic properties, highlighting the potential of this scaffold in antimalarial drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results showed that it outperformed traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In research focused on breast cancer treatment, this compound was tested for its ability to inhibit tumor growth. The compound showed significant reductions in tumor size in vivo, supporting its further investigation as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-(1H-imidazol-1-yl)pyrimidine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-(1H-imidazol-1-yl)pyrimidine derivatives with chlorinating agents like 4-chlorobenzyl chloride in the presence of a base such as K₂CO₃. Intermediates are characterized using IR (to confirm functional groups), UV-VIS (for electronic transitions), and multinuclear NMR (¹H/¹³C for structural elucidation). Mass spectrometry (ESI-MS) is critical for molecular weight validation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., imidazole ring protons at δ 7.5–8.5 ppm) and carbon connectivity.

- IR Spectroscopy : Detects C-Cl stretching (~550–750 cm⁻¹) and imidazole ring vibrations (C=N/C=C ~1450–1600 cm⁻¹).

- ESI-MS : Validates molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) and fragmentation patterns. Cross-referencing these datasets ensures structural accuracy .

Q. How is fluorescence spectroscopy utilized in studying this compound?

Fluorescence spectra (e.g., excitation/emission maxima) are recorded to assess electronic properties and potential applications in bioimaging or sensor development. For example, pyridyl benzimidazole derivatives exhibit emission in the 350–450 nm range, influenced by substituents and solvent polarity .

Advanced Research Questions

Q. How can thermal degradation studies (TGA/DTA) inform the stability and potential applications of this compound?

Thermogravimetric analysis (TGA) measures weight loss under controlled heating, revealing decomposition temperatures (e.g., ~200–300°C for imidazole derivatives). Differential thermal analysis (DTA) identifies phase transitions (endothermic/exothermic peaks). These data guide storage conditions and suitability for high-temperature applications (e.g., catalysis) .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NMR splitting or IR absorptions) may arise from impurities or tautomerism. Solutions include:

Q. How do structural modifications at specific positions affect biological activity, and what methods assess this?

Substituents at the pyrimidine or imidazole rings (e.g., chloro, methyl, or aryl groups) influence antimicrobial or enzyme inhibitory activity. Methods include:

- In vitro assays : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Enzyme inhibition studies : Xanthine oxidase or kinase inhibition assays using spectrophotometric/fluorometric readouts .

- Molecular docking : Predicts binding interactions with target proteins (e.g., DNA gyrase) .

Q. What role does X-ray crystallography play in understanding molecular interactions?

Single-crystal X-ray analysis determines bond lengths, dihedral angles, and intermolecular forces (e.g., hydrogen bonds, π-π stacking). For example, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl] derivatives show planar geometry, facilitating interactions with hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in halogenation reactions?

Discrepancies in reaction yields or regioselectivity may stem from solvent polarity, catalyst choice, or competing pathways. Controlled experiments (varying temperature, base strength) and computational modeling (reaction coordinate analysis) can isolate optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.